molecular formula C43H72Cl2P2Ru+2 B8229076 bis(tricyclohexylphosphine)benzylidene ruthenium(IV) dichloride

bis(tricyclohexylphosphine)benzylidene ruthenium(IV) dichloride

Cat. No.: B8229076
M. Wt: 823.0 g/mol
InChI Key: NDDFAYQFCZRYDT-UHFFFAOYSA-L
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Preparation Methods

The synthesis of bis(tricyclohexylphosphine)benzylidene ruthenium(IV) dichloride typically involves the reaction of ruthenium trichloride with tricyclohexylphosphine and benzylidene chloride under specific conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Mechanism of Action

The mechanism of action of bis(tricyclohexylphosphine)benzylidene ruthenium(IV) dichloride involves the formation of a ruthenium-carbene complex, which facilitates the metathesis of olefins. The ruthenium center acts as a catalyst, enabling the exchange of alkylidene groups between olefins, leading to the formation of new carbon-carbon double bonds . This process is highly efficient and selective, making it a valuable tool in organic synthesis .

Properties

IUPAC Name

dichlororuthenium;tricyclohexyl-[phenyl(tricyclohexylphosphaniumyl)methyl]phosphanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H72P2.2ClH.Ru/c1-8-22-36(23-9-1)43(44(37-24-10-2-11-25-37,38-26-12-3-13-27-38)39-28-14-4-15-29-39)45(40-30-16-5-17-31-40,41-32-18-6-19-33-41)42-34-20-7-21-35-42;;;/h1,8-9,22-23,37-43H,2-7,10-21,24-35H2;2*1H;/q+2;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDDFAYQFCZRYDT-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)[P+](C2CCCCC2)(C3CCCCC3)C(C4=CC=CC=C4)[P+](C5CCCCC5)(C6CCCCC6)C7CCCCC7.Cl[Ru]Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H72Cl2P2Ru+2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

823.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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bis(tricyclohexylphosphine)benzylidene ruthenium(IV) dichloride
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bis(tricyclohexylphosphine)benzylidene ruthenium(IV) dichloride
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bis(tricyclohexylphosphine)benzylidene ruthenium(IV) dichloride
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bis(tricyclohexylphosphine)benzylidene ruthenium(IV) dichloride
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bis(tricyclohexylphosphine)benzylidene ruthenium(IV) dichloride
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bis(tricyclohexylphosphine)benzylidene ruthenium(IV) dichloride

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